molecular formula C11H18INO2 B13889679 1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate

1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13889679
M. Wt: 323.17 g/mol
InChI Key: XVMLJDCGKGBNBF-UHFFFAOYSA-N
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Description

tert-Butyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate: is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen. The tert-butyl group and the iodo substituent add unique properties to this molecule, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

The synthesis of tert-butyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azaspiro Core: The initial step involves the formation of the azaspiro core structure through a cyclization reaction. This can be achieved using a suitable amine and a dihalide under basic conditions.

    Introduction of the Iodo Group: The iodo group is introduced via an iodination reaction. This can be done using iodine or an iodine-containing reagent in the presence of a suitable oxidizing agent.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

tert-Butyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodo group.

    Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Common reagents used in these reactions include iodine, oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

tert-Butyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions due to its unique structure and reactivity.

    Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug candidates targeting various diseases.

    Industry: The compound is used in the development of new materials and catalysts, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodo group can participate in halogen bonding, influencing molecular recognition and binding. The azaspiro core provides a rigid scaffold that can enhance selectivity and potency in drug design.

Comparison with Similar Compounds

tert-Butyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate can be compared with other azaspiro compounds, such as:

The uniqueness of tert-butyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate lies in its combination of the iodo group and the azaspiro core, providing distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C11H18INO2

Molecular Weight

323.17 g/mol

IUPAC Name

tert-butyl 7-iodo-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C11H18INO2/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12/h8H,4-7H2,1-3H3

InChI Key

XVMLJDCGKGBNBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2I

Origin of Product

United States

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